2-Methyl-2-pentenoic acid

Description

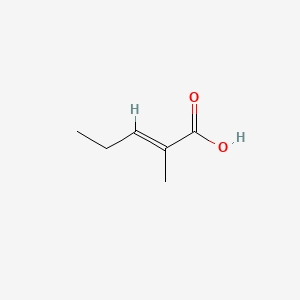

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-2-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYWRQLLQAKNAD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884951 | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; fruity aroma | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol) | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976-0.982 | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16957-70-3, 3142-72-1 | |

| Record name | (E)-2-Methyl-2-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16957-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44I99E898B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 2 Pentenoic Acid

Regio- and Stereoselective Synthesis Approaches to 2-Methyl-2-pentenoic Acid

The precise arrangement of atoms in this compound, particularly the E/Z configuration of the double bond, is critical for its subsequent reactivity and applications. Therefore, synthetic methods that offer high levels of regio- and stereocontrol are of paramount importance.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions are powerful tools for creating carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone strategies in this context, enabling the conversion of carbonyl compounds into alkenes.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.orgdalalinstitute.com For the synthesis of a precursor to this compound, propanal would react with a stabilized ylide derived from an α-halo propionate. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.org Stabilized ylides, such as those bearing an ester group, typically favor the formation of the (E)-alkene, which would correspond to (E)-2-Methyl-2-pentenoic acid after hydrolysis. wikipedia.orgdalalinstitute.comorganic-chemistry.org The reaction proceeds through an oxaphosphetane intermediate, and the thermodynamic stability of the transition state leading to the E-isomer drives the selectivity. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgnumberanalytics.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and offer significant advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com The HWE reaction almost exclusively produces the (E)-alkene, making it a highly stereoselective method for synthesizing the ethyl or methyl ester of (E)-2-Methyl-2-pentenoic acid. wikipedia.orgalfa-chemistry.comnrochemistry.com The high E-selectivity is attributed to the thermodynamic control of the reaction, where the transition state leading to the E-isomer is sterically favored. nrochemistry.com

Several factors can influence the stereoselectivity of the HWE reaction, as detailed in the table below.

| Factor | Influence on Stereoselectivity | Rationale |

| Phosphonate Structure | Bulky groups on the phosphonate can increase E-selectivity. numberanalytics.com Use of bis(2,2,2-trifluoroethyl) phosphonates (Still-Gennari modification) can favor Z-selectivity. nrochemistry.comjst.go.jp | Steric hindrance favors the anti-orientation of substituents in the intermediate. Electronic effects of fluorine atoms accelerate the elimination of the oxaphosphetane, leading to the Z-alkene. nrochemistry.com |

| Reaction Temperature | Higher temperatures generally favor the formation of the more thermodynamically stable E-alkene. wikipedia.orgnumberanalytics.com | Allows for equilibration of intermediates to the lower energy pathway. wikipedia.org |

| Cation | The choice of metal cation (e.g., Li+, Na+, K+) can influence the E/Z ratio. wikipedia.org | The cation coordinates to the oxygen atoms of the carbonyl and phosphonate groups, affecting the geometry of the intermediate. |

Subsequent hydrolysis of the resulting α,β-unsaturated ester from either the Wittig or HWE reaction yields the desired this compound.

Knoevenagel Condensation and Related Alkenoic Acid Formations

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org It is a classic and effective method for forming C=C bonds. researchgate.net

For the direct synthesis of this compound, the Doebner modification of the Knoevenagel condensation is particularly suitable. wikipedia.orgorganic-chemistry.org This variation involves the reaction of an aldehyde (propanal) with a malonic acid derivative (in this case, methylmalonic acid) in the presence of a basic catalyst like pyridine (B92270) or piperidine. wikipedia.orgtandfonline.commdpi.com The reaction is typically followed by a decarboxylation step, which is often promoted by pyridine, to directly yield the α,β-unsaturated carboxylic acid. tandfonline.comyoutube.com This method is advantageous as it can directly produce the carboxylic acid without requiring a final hydrolysis step. The reaction generally favors the formation of the thermodynamically more stable (E)-isomer. mdpi.com

The general mechanism involves the base-catalyzed formation of an enolate from methylmalonic acid, which then attacks the carbonyl carbon of propanal. Subsequent dehydration and decarboxylation lead to the final product.

Cross-Coupling Reactions in Vinyl Carboxylic Acid Synthesis

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as a powerful method for C-C bond formation. While not the most common route to a simple molecule like this compound, these principles can be applied.

A potential strategy involves a Heck reaction , which typically couples an organohalide with an alkene. nih.gov A variation could involve the coupling of a vinyl halide with a suitable nucleophile. More relevantly, reductive Heck reactions of α,β-unsaturated esters have been developed. researchgate.netacs.org Another advanced approach is the decarboxylative cross-coupling of α,β-unsaturated carboxylic acids themselves. researchgate.netrsc.org For instance, a synergistic approach using photoredox and nickel catalysis has been shown to effectively couple alkyl carboxylic acids with vinyl halides. acs.orgnih.govorganic-chemistry.org This could theoretically be adapted to form the C-C bond framework of this compound from simpler precursors. These methods are particularly valuable for creating more complex or highly functionalized vinyl carboxylic acids. organic-chemistry.orgruhr-uni-bochum.de

Chemoenzymatic and Biocatalytic Pathways for Asymmetric Synthesis

The use of enzymes in organic synthesis offers unparalleled selectivity under mild conditions. For α,β-unsaturated acids, biocatalytic methods can provide access to enantiomerically pure compounds, which is crucial if a chiral center is present or introduced in a derivative.

Ene-reductases , particularly from the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of C=C double bonds in α,β-unsaturated compounds, including carboxylic acid derivatives. nih.gov While this is a reduction, the reverse reaction or related enzymatic pathways could be envisioned for synthesis. More directly, enzymes like the promiscuous aldolase (B8822740) NahE can catalyze the condensation of pyruvate (B1213749) with various aldehydes to produce α,β-unsaturated 2-keto acids, which are versatile synthetic intermediates. researchgate.net

Another approach involves the kinetic resolution of a racemic precursor to this compound or its ester. For example, lipases can be used for the enantioselective hydrolysis of a racemic ester, yielding one enantiomer of the carboxylic acid and the unreacted enantiomer of the ester. rsc.org Furthermore, enzymes like 4-oxalocrotonate tautomerase (4-OT) have been shown to catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, demonstrating the potential of enzymes to facilitate C-C bond formation in a stereocontrolled manner. acs.org While direct biocatalytic synthesis of this compound is not widely reported, these examples highlight the potential for developing such pathways.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. archivemarketresearch.com This is increasingly important in industrial synthesis.

Solvent-Free and Aqueous Medium Reaction Development

A key principle of green chemistry is the avoidance of volatile and toxic organic solvents. The development of reactions in water or under solvent-free conditions is a major focus.

The Knoevenagel condensation is particularly amenable to green chemistry approaches. It has been demonstrated that this reaction can proceed efficiently in aqueous media, often at room temperature, using various catalysts. researchgate.netijcps.org The use of water as a solvent is not only environmentally benign but can also simplify workup procedures and, in some cases, enhance reaction rates. scispace.com Catalysts such as amino acid-based ionic liquids have been successfully used in water for Knoevenagel condensations, allowing for high yields and catalyst recycling. bibliotekanauki.pl Photocatalytic methods using dyes like rose bengal in aqueous media have also been reported. rsc.org

A patent describes a production method for this compound that specifically utilizes water as a solvent, avoiding traditional organic solvents. google.com The process involves the aldol (B89426) condensation of propanal under alkaline conditions in water, followed by oxidation of the intermediate aldehyde, highlighting the industrial applicability of aqueous synthesis. google.com Solvent-free approaches, sometimes assisted by microwave irradiation or mechanochemistry (grinding), are also being developed for related condensations and C-C bond-forming reactions. rsc.orgresearchgate.net These methods offer benefits such as reduced waste, lower energy consumption, and operational simplicity.

Catalyst Development for Enhanced Sustainability and Selectivity

The synthesis of this compound, particularly its commercially valuable trans-isomer, relies heavily on catalytic processes that ensure high selectivity and are increasingly designed with sustainability in mind. Catalyst development has focused on two primary synthesis routes: the Reppe method and the aldol condensation-oxidation pathway.

In the Reppe synthesis route, which starts from piperylene, carbon monoxide, and water, a two-stage catalytic system is employed. The first step, a hydroesterification reaction, utilizes a noble metal catalyst, typically a rhodium salt (e.g., Rh₂(CO)₄Cl₂), in conjunction with a sterically hindered bidentate phosphine (B1218219) ligand. google.com This catalyst system is crucial for forming the intermediate cis-trans isomers of 2-methyl-3-pentenoic acid. google.com The second stage involves an acid-catalyzed isomerization to yield the thermodynamically stable trans-2-methyl-2-pentenoic acid. A solution of zinc chloride in acetic acid serves as the catalyst for this step, effectively promoting the double bond migration to the desired position with high conversion rates. google.com The selectivity towards the trans-isomer is a key advantage of this catalytic approach.

For the aldol condensation-oxidation route, which begins with the self-condensation of propanal, the focus on sustainability has led to significant process improvements. While the initial condensation is a base-catalyzed reaction, typically using sodium hydroxide (B78521), subsequent developments have focused on the oxidation step. researchgate.netgoogle.com A key innovation in this area is the use of water as a solvent instead of traditional organic solvents, which significantly reduces the environmental impact of the process. google.com The oxidation of the intermediate, 2-methyl-2-pentenal (B83557), is achieved using a combination of sodium chlorite (B76162) (NaClO₂) and hydrogen peroxide (H₂O₂), which are considered efficient and relatively inexpensive oxidants. researchgate.net This method avoids the use of more hazardous heavy-metal-based oxidizing agents.

The table below summarizes the catalyst systems and their roles in enhancing selectivity and sustainability.

| Synthesis Route | Catalytic Step | Catalyst System | Role in Selectivity & Sustainability |

| Reppe Synthesis | Hydroesterification | Rhodium salt and organic phosphine ligand | Catalyzes the formation of 2-methyl-3-pentenoic acid isomers. google.com |

| Isomerization | Zinc chloride in acetic acid | Selectively converts isomers to the stable trans-2-methyl-2-pentenoic acid. google.com | |

| Aldol Condensation & Oxidation | Aldol Condensation | Sodium Hydroxide | Base catalyst for the initial C-C bond formation. researchgate.netgoogle.com |

| Oxidation | Sodium Chlorite (NaClO₂) and Hydrogen Peroxide (H₂O₂) in water | Provides an efficient oxidation pathway that avoids organic solvents and more hazardous reagents, enhancing sustainability. researchgate.netgoogle.com |

Optimization of Reaction Conditions and Yields in Industrial and Laboratory Settings

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound in both laboratory research and large-scale industrial production. Conditions such as temperature, pressure, reactant ratios, and reaction time are carefully controlled for each synthetic method.

In the aldol condensation-oxidation process, research has identified specific conditions for achieving high yields. For the initial condensation of propanal in a laboratory setting, a sodium hydrate (B1144303) to propanal molar ratio of 0.09:1, a reaction temperature of 40°C, and a reaction time of 45 minutes can produce the intermediate 2-methyl-2-pentenal in 93% yield. researchgate.net The subsequent oxidation step can be optimized with a molar ratio of sodium chlorite to aldehyde of 1.6:1 and a hydrogen peroxide to aldehyde ratio of 1.2:1. researchgate.net Conducting this reaction in acetonitrile (B52724) for 3 hours can result in a final product yield of up to 85%. researchgate.net For industrial-scale production using this method in an aqueous medium, the molar ratio of propanal to sodium hydroxide is typically in the range of 5-10.6:1. google.com The oxidation step involves a molar ratio of 2-methyl-2-pentenal to H₂O₂ to NaClO₂ of 1:1-1.2:1-1.2, with optimized reaction times around 8 hours. google.com

The Reppe synthesis, often considered a mainstream industrial production method, operates under more demanding conditions. google.com The initial hydroesterification step is conducted at a temperature of 90-140°C and a carbon monoxide pressure of 2.0-3.5 MPa. google.com Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) are used to improve solubility and reaction rates. google.com The subsequent isomerization step is performed at 60–70°C using a zinc chloride/acetic acid catalyst, which constitutes 8–13% of the substrate's mass, achieving a conversion rate to the desired trans-isomer of 94%.

The following tables detail the optimized reaction conditions for both laboratory and industrial settings.

Table 1: Optimized Laboratory Conditions for Aldol Condensation-Oxidation Synthesis researchgate.net

| Step | Parameter | Optimized Value | Resulting Yield |

|---|---|---|---|

| 1. Aldol Condensation | Sodium hydrate/propanal molar ratio | 0.09 : 1 | 93% (of 2-methyl-2-pentenal) |

| Reaction Temperature | 40°C | ||

| Reaction Time | 45 min | ||

| 2. Oxidation | NaClO₂/aldehyde molar ratio | 1.6 : 1 | 85% (of this compound) |

| H₂O₂/aldehyde molar ratio | 1.2 : 1 | ||

| Reaction Time | 3 h |

Table 2: Optimized Industrial Conditions

| Synthesis Route | Parameter | Optimized Value | Notes |

|---|---|---|---|

| Aldol Condensation-Oxidation google.com | Propanal:NaOH molar ratio | 5 - 10.6 : 1 | For initial condensation step. |

| 2-methyl-2-pentenal:H₂O₂:NaClO₂ molar ratio | 1 : 1-1.2 : 1-1.2 | For oxidation step in an aqueous medium. | |

| Reaction Time (Oxidation) | ~8 hours | ||

| Reppe Synthesis google.com | CO Pressure | 2.0 - 3.5 MPa | For hydroesterification step. |

| Reaction Temperature | 90 - 140°C | For hydroesterification step. | |

| Isomerization Temperature | 60 - 70°C | For isomerization to the trans-isomer. |

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 2 Pentenoic Acid

Electrophilic and Nucleophilic Addition Reactions Across the Alkene Moiety

The presence of a carbon-carbon double bond (alkene moiety) in conjunction with a carboxylic acid functional group makes 2-methyl-2-pentenoic acid a versatile substrate for various addition reactions. The electronic nature of this α,β-unsaturated system dictates its reactivity, where the double bond can act as a nucleophile in electrophilic additions, and the β-carbon is susceptible to nucleophilic attack (a conjugate addition or Michael-type reaction) due to the electron-withdrawing effect of the carboxyl group. The molecule's branched structure also introduces steric factors that can influence reaction rates and selectivity. nih.gov

Asymmetric Hydrogenation and Reduction Methodologies

The asymmetric hydrogenation of this compound is a key transformation for producing chiral 2-methylpentanoic acid, a valuable building block in synthesis. Research has focused on heterogeneous catalysis to achieve high enantioselectivity.

Mechanistic investigations using in-situ attenuated total reflection infrared (ATR-IR) spectroscopy have shed light on the adsorption of trans-2-methyl-2-pentenoic acid on the catalyst surface, which is a critical step in the hydrogenation process. acs.org Optimization of these systems can be achieved by adjusting pH to stabilize the carboxylate anion, which enhances the interaction between the substrate and the catalyst. acs.org

| Catalyst System | Chiral Modifier | Typical Solvent | Key Finding |

| Pd/Al₂O₃ | Cinchonidine | Hexane, Dichloromethane | Strong solvent-dependent activity and enantioselectivity. acs.orgacs.org |

| Pd-supported catalysts | Cinchonidine | Not specified | pH adjustment can enhance substrate-catalyst interactions. acs.org |

Halogenation and Hydrohalogenation Mechanisms

The addition of halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) to the double bond of this compound proceeds via electrophilic addition mechanisms. The regioselectivity of these reactions is influenced by both electronic and steric effects.

Hydrohalogenation: The addition of a hydrogen halide like HBr to an alkene typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. masterorganicchemistry.compearson.com In the case of this compound, the double bond is tetrasubstituted. Protonation of the C=C bond would lead to a tertiary carbocation. However, the powerful electron-withdrawing nature of the adjacent carboxylic acid group destabilizes any adjacent positive charge. This effect can lead to "anti-Markovnikov" addition, where the nucleophile (halide) adds to the β-carbon.

Halogenation: The addition of a halogen, such as bromine (Br₂), across the double bond results in a dihalogenated product. This reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, typically resulting in anti-addition.

Furthermore, α,β-unsaturated carboxylic acids can undergo halodecarboxylation, where the addition of a halogen source leads to the loss of carbon dioxide and the formation of a vinyl halide. acs.orgresearchgate.net This reaction can be promoted by reagents like N-halosuccinimides or a combination of Oxone® and a sodium halide. researchgate.net For example, using N,N-dibromo-p-toluene sulfonamide (TsNBr₂) can afford the corresponding bromoalkene stereospecifically. acs.org

| Reaction | Reagents | Mechanism | Expected Product |

| Hydrohalogenation | HBr, HCl | Electrophilic Addition | 3-Halo-2-methylpentanoic acid |

| Halogenation | Br₂, Cl₂ | Electrophilic Addition (Halonium ion) | 2,3-Dihalo-2-methylpentanoic acid |

| Halodecarboxylation | N-halosuccinimide, Oxone®/NaX | Decarboxylative Halogenation | (E)-2-Halo-1-methyl-1-butene |

Hydration and Hydroxylation Pathways

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond to form a hydroxy-substituted carboxylic acid. The mechanism is analogous to hydrohalogenation, involving the protonation of the alkene to form a carbocation intermediate, which is then captured by water. youtube.comchegg.com Following Markovnikov's rule, the hydroxyl group is expected to add to the more substituted carbon (C2), forming 2-hydroxy-2-methylpentanoic acid. The stability of the tertiary carbocation at C2 favors this regiochemical outcome.

Hydroxylation: Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved using various reagents. Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand, is a powerful method for achieving enantioselective synthesis of diols from alkenes. acs.orgtaylorandfrancis.com This method has been successfully applied to α,β-unsaturated esters, which are structurally similar to this compound, to produce vicinal diols with high diastereoselectivity. acs.org This suggests that this compound would react similarly to yield 2,3-dihydroxy-2-methylpentanoic acid.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a hub of reactivity, allowing for the synthesis of a wide array of derivatives through transformations such as esterification, amidation, and reduction.

Esterification and Amidation Reactions for Derivative Synthesis

Esterification: this compound readily undergoes esterification with alcohols in the presence of an acid catalyst to produce esters, which are often used as flavoring agents and synthetic intermediates. taylorandfrancis.comacs.org For instance, reaction with ethanol (B145695) yields ethyl 2-methyl-2-pentenoate. acs.org A patented method describes the esterification with various unsaturated or carbocyclic alcohols, such as 3-methyl-2-buten-1-ol, to produce esters with distinct floral and fruity notes. organic-chemistry.org The reaction can be carried out using standard methods, including the use of the corresponding acid chloride. organic-chemistry.org

Amidation: The formation of amides from this compound is another important transformation. Recent advances have focused on developing mild and selective methods. A direct enantioselective copper hydride (CuH)-catalyzed reductive amidation allows for the synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines under mild conditions. acs.orgorganic-chemistry.orgnih.gov Another innovative approach is a stereoretentive decarboxylative amidation using dioxazolones, which proceeds without a metal catalyst to yield enamides. acs.orgnih.gov

| Reaction | Reagents/Catalyst | Product Type |

| Esterification | Ethanol, Acid Catalyst | Ester (Ethyl 2-methyl-2-pentenoate) acs.org |

| Reductive Amidation | Secondary Amine, CuH-catalyst, Silane | β-Chiral Amide nih.gov |

| Decarboxylative Amidation | Dioxazolone | Enamide acs.org |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reagents and conditions employed.

Reduction to Alcohols: The reduction of the carboxylic acid to a primary alcohol, yielding (E)-2-methyl-2-penten-1-ol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, capable of reducing the carboxylic acid without affecting the carbon-carbon double bond under controlled conditions. Biocatalytic methods using carboxylic acid reductases (CARs) in tandem with other enzymes can also selectively reduce α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than their parent acids. However, specialized methods have been developed. A notable example is the copper hydride (CuH)-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids to saturated β-chiral aldehydes. nih.govorganic-chemistry.orgacs.org This protocol tolerates a wide range of functional groups and provides access to valuable chiral aldehydes in good yields and high enantioselectivity. nih.govacs.org The selective one-step reduction of carboxylic acids to aldehydes can also be catalyzed by carboxylic acid reductase (CAR) enzymes. rsc.org

Derivatization for Polymer Precursor Synthesis

While this compound is not typically used as a direct monomer for large-scale polymer production, its functional groups—a carboxylic acid and an α,β-unsaturated system—make it a versatile building block for the synthesis of more complex molecules, including potential polymer precursors. cymitquimica.comcymitquimica.com The reactivity of these groups allows for various derivatization strategies. For instance, the carboxylic acid can undergo esterification, and the double bond can participate in addition reactions.

A significant application demonstrating its role as a synthetic intermediate is in the formal total synthesis of Lactimidomycin, a cytotoxic natural product. medchemexpress.comglpbio.com In this multi-step synthesis, (E)-2-methyl-2-pentenoic acid serves as a key starting material, showcasing its utility in constructing complex molecular architectures that feature macrocyclic rings, a common motif in certain classes of polymers and bioactive molecules. medchemexpress.comglpbio.com

Furthermore, the double bond's susceptibility to reduction or oxidation allows for the creation of bifunctional molecules. Catalytic hydrogenation can yield 2-methylpentanoic acid, while other transformations could potentially introduce hydroxyl or other functional groups, creating monomers suitable for step-growth polymerization. The potential for dimerization and eventual polymerization of unsaturated carboxylic acids at elevated temperatures has also been noted, although this is often an undesired side reaction during processing. acs.org

Pericyclic Reactions and Rearrangements Involving the α,β-Unsaturated System

The α,β-unsaturated system of this compound is central to its reactivity, particularly in rearrangements and pericyclic reactions.

A key industrial rearrangement involves the isomerization of its structural isomers. In certain synthesis routes, such as the Reppe hydroesterification method, a mixture of cis/trans-2-methyl-3-pentenoic acid is initially formed. This mixture is then subjected to acid-catalyzed isomerization to yield the thermodynamically more stable trans-2-methyl-2-pentenoic acid, where the double bond is conjugated with the carbonyl group. This conjugation is a significant driving force for the rearrangement.

Table 1: Conditions for Acid-Catalyzed Isomerization

| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Product | Reference |

|---|---|---|---|---|---|

| Zinc chloride (ZnCl₂) | Acetic acid | 60–70 | 2–4 | trans-2-Methyl-2-pentenoic acid |

Conversely, processes have been developed to isomerize 2-pentenoic acid to 3- and 4-pentenoic acids by passing it over solid amphoteric catalysts at high temperatures (200-500°C) in the vapor phase, demonstrating the mobility of the double bond under specific catalytic conditions. google.com

The electron-deficient nature of the double bond in α,β-unsaturated carbonyl compounds allows them to participate as dienophiles or enophiles in pericyclic reactions such as the Diels-Alder and ene reactions. mdpi.comcore.ac.uk While specific studies detailing the Diels-Alder reactions of this compound itself are not prevalent, the general reactivity pattern of α,β-unsaturated carboxylic acids suggests their potential in such cycloadditions. researchgate.net Furthermore, related systems undergo carboxylic acid-promoted 6π-electrocyclizations, a type of pericyclic reaction, to form various heterocyclic structures. nih.govrsc.org

Catalytic Activation and Reaction Pathways Mediated by Transition Metals and Organocatalysts

The reactivity of this compound can be precisely controlled and enhanced through catalysis, employing both transition metals and small organic molecules (organocatalysts).

Transition Metal Catalysis

Transition metals are pivotal in both the synthesis and transformation of this compound. One of the primary applications is in catalytic hydrogenation. Asymmetric hydrogenation of the C=C double bond over palladium (Pd) catalysts supported on alumina (B75360) (Al₂O₃) has been investigated. researchgate.net To induce enantioselectivity, the catalyst is often modified with a chiral molecule, such as cinchonidine. scbt.combiosynth.com These studies are crucial for producing enantiomerically pure compounds, which are highly valued in the pharmaceutical industry. Gold-based catalysts have also been tested for the asymmetric hydrogenation of (E)-2-methyl-2-pentenoic acid. lu.se

In a related context, hydrogenation using a palladium on calcium sulfate (B86663) catalyst can be used to control the isomer ratio between 2-methyl-3-pentenoic acid and this compound.

Table 2: Selected Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Pd/Al₂O₃ modified with Cinchonidine | trans-2-Methyl-2-pentenoic acid | Used in studies of enantioselective hydrogenation. | scbt.com |

| Isomerization Control | Pd/CaSO₄ | Mixed 2-methyl-pentenoic acids | Adjusts isomer ratio via selective hydrogenation. | |

| Asymmetric Hydrogenation | Chiral dinuclear gold(I) complexes | (E)-2-Methyl-2-pentenoic acid | Achieved good conversion rates. | lu.se |

Organocatalysis

Organocatalysis offers a metal-free alternative for activating this compound and related unsaturated systems. Research has shown that α,β-unsaturated carbonyl compounds can undergo a variety of organocatalytic transformations. mdpi.com For example, the conjugate addition of nucleophiles is a common reaction. While unactivated α,β-unsaturated esters are challenging substrates due to low electrophilicity, bifunctional organocatalysts like thioureas have been designed to activate them through hydrogen bonding, facilitating the addition of amines. nih.gov

A notable organocatalytic transformation for related pentenoic acids is enantioselective chlorolactonization. In a reaction involving 4-substituted 4-pentenoic acids, cinchona alkaloid derivatives such as (DHQD)₂PHAL have been used as organocatalysts to achieve high yields and enantioselectivities in the formation of chiral lactones. acs.org This type of reaction proceeds via activation of an N-chloro source, followed by cyclization of the unsaturated acid. acs.org Such strategies highlight the potential for creating complex, stereodefined cyclic structures from unsaturated acid precursors using small-molecule catalysts. acs.orgrsc.org

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 Methyl 2 Pentenoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom within the 2-Methyl-2-pentenoic acid molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding the nuclei.

For the more stable trans (or E) isomer of this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals. chemicalbook.com The acidic proton of the carboxyl group appears as a broad singlet far downfield, typically around 12.02 ppm. chemicalbook.com The vinylic proton (=CH) is observed around 6.91 ppm, its downfield position influenced by the electron-withdrawing carboxylic acid group. chemicalbook.com The methylene (B1212753) protons (-CH₂-) of the ethyl group resonate at approximately 2.21 ppm, while the terminal methyl protons (-CH₃) of the ethyl group are found upfield at about 1.07 ppm. chemicalbook.com The methyl group attached to the double bond (-C(CH₃)=) gives a signal around 1.83 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing around 174 ppm. The sp² hybridized carbons of the double bond are found at approximately 128 ppm (-C(CH₃)=) and 146 ppm (=CH-). The carbons of the ethyl group appear at around 22 ppm (-CH₂) and 13 ppm (-CH₃), while the methyl group on the double bond resonates near 12 ppm. chemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for (E)-2-Methyl-2-pentenoic Acid in CDCl₃ chemicalbook.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | ~12.02 | ~174 |

| -C(CH₃)= | - | ~128 |

| =CH- | ~6.91 | ~146 |

| -CH₂-CH₃ | ~2.21 | ~22 |

| -CH₂-CH₃ | ~1.07 | ~13 |

| =C(CH₃)- | ~1.83 | ~12 |

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduscribd.com For this compound, a COSY spectrum would show a cross-peak between the vinylic proton (~6.91 ppm) and the adjacent methylene protons (~2.21 ppm). It would also show a clear correlation between the methylene protons (~2.21 ppm) and the terminal methyl protons (~1.07 ppm), confirming the presence of the ethyl group. A weaker, four-bond coupling might be observed between the vinylic proton and the methyl protons on the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in Table 1. For example, it would show a cross-peak between the proton signal at 6.91 ppm and the carbon signal at 146 ppm, confirming this is a C-H unit.

The methyl protons at ~1.83 ppm showing correlations to the carbonyl carbon (~174 ppm), the quaternary sp² carbon (~128 ppm), and the vinylic sp² carbon (~146 ppm).

The vinylic proton at ~6.91 ppm showing correlations to the quaternary sp² carbon (~128 ppm) and the methylene carbon of the ethyl group (~22 ppm).

The methylene protons at ~2.21 ppm showing correlations to the vinylic carbon (~146 ppm) and the terminal methyl carbon (~13 ppm).

The geometry of the double bond (E vs. Z isomerism) can be determined using the Nuclear Overhauser Effect (NOE), which detects protons that are close in space.

NOESY (Nuclear Overhauser Effect Spectroscopy): In a NOESY experiment, a cross-peak between the vinylic proton (=CH-) and the protons of the adjacent methyl group (-C(CH₃)=) would indicate they are on the same side of the double bond, confirming the Z-isomer. Conversely, for the E-isomer (trans), an NOE would be expected between the vinylic proton and the protons of the methylene group.

Chiral Shift Reagents: While this compound itself is not chiral, its derivatives can be. For a racemic mixture of a chiral derivative, chiral shift reagents (lanthanide complexes) can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to shift to different extents, allowing for the differentiation and quantification of the enantiomers. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds. ksu.edu.sa These two techniques are complementary; some vibrational modes that are weak or absent in IR may be strong in Raman, and vice versa. ksu.edu.sa

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and an alkene. spectrabase.comresearchgate.net A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. mdpi.com The C=O stretching vibration of the conjugated carboxylic acid gives rise to a strong, sharp peak around 1690-1710 cm⁻¹. mdpi.com The C=C double bond stretching appears in the 1640-1660 cm⁻¹ region. Aliphatic and vinylic C-H stretching vibrations are observed just below and above 3000 cm⁻¹, respectively. mdpi.com

Raman spectroscopy is particularly sensitive to non-polar bonds. ksu.edu.sa Therefore, the C=C stretching vibration in this compound would be expected to produce a strong signal in the Raman spectrum. spectrabase.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |

| O-H Stretch (dimer) | 2500 - 3300 | IR | Broad |

| C-H Stretch (sp²) | 3010 - 3095 | IR, Raman | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman | Medium |

| C=O Stretch | 1690 - 1710 | IR | Strong |

| C=C Stretch | 1640 - 1660 | IR, Raman | Medium-Strong |

| C-O Stretch | 1210 - 1320 | IR | Strong |

| O-H Bend | 920 - 950 | IR | Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. chemguide.co.uk

The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at an m/z of 114, which corresponds to its molecular weight (C₆H₁₀O₂). chemicalbook.comnih.gov The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk

The fragmentation pattern is key to structural analysis. Common fragmentation pathways for this compound include:

Loss of an ethyl radical (•CH₂CH₃): This results in a prominent peak at m/z 85 ([M-29]⁺).

Loss of a carboxyl group (•COOH): This cleavage gives a fragment ion at m/z 69 ([M-45]⁺).

Alpha-cleavage: The bond between C2 and C3 can break, leading to various fragments.

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with an accessible gamma-hydrogen, which would lead to a neutral alkene fragment and a charged enol fragment.

The base peak, which is the most abundant ion in the spectrum, is often a particularly stable fragment. For (E)-2-methyl-2-pentenoic acid, significant peaks are observed at m/z 114, 69, and 41. chemicalbook.com

Table 3: Key Mass Spectrometry Fragments for (E)-2-Methyl-2-pentenoic Acid chemicalbook.com

| m/z | Proposed Fragment Ion |

| 114 | [C₆H₁₀O₂]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 69 | [M - COOH]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

While standard MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula of the molecule.

For this compound, the molecular formula is C₆H₁₀O₂. The calculated monoisotopic mass for this formula is 114.06808 Da. nih.gov An HRMS measurement confirming a mass very close to this value would provide strong evidence for this specific elemental composition, distinguishing it from any other potential compounds with the same nominal mass of 114 (e.g., C₇H₁₄O).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. For this compound, a molecule with a molecular weight of 114.14 g/mol , MS/MS provides unambiguous structural confirmation by inducing characteristic fragmentation patterns. The fragmentation of α,β-unsaturated carboxylic acids is influenced by the presence of the double bond and the carboxylic acid functional group. researchgate.net

Upon ionization, typically by techniques such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions.

The fragmentation pathways for α,β-unsaturated acids often involve cleavages at specific bonds influenced by the conjugated system. Common fragmentation reactions include:

Decarboxylation: Loss of CO₂ (44 Da) from the [M-H]⁻ ion is a characteristic fragmentation for carboxylic acids.

Loss of Water: Elimination of H₂O (18 Da) can occur from the protonated molecule. researchgate.net

Cleavage of the Alkyl Chain: Fragmentation can occur along the ethyl group attached to the double bond.

McLafferty Rearrangement: As a molecule with an unsaturated functional group, it may undergo rearrangement reactions where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α,β-bond. wikipedia.org

Analysis of the resulting product ion spectrum allows for the precise determination of the connectivity of atoms within the molecule, confirming the presence of the pentenoic acid backbone, the methyl group at the second carbon, and the position of the double bond.

Table 1: Predicted Key MS/MS Fragmentations for this compound

| Precursor Ion (m/z) | Fragmentation | Neutral Loss (Da) | Predicted Product Ion (m/z) | Structural Implication |

| [M+H]⁺ (115.07) | Loss of Water | 18 | 97.06 | Presence of carboxylic acid group |

| [M-H]⁻ (113.06) | Decarboxylation | 44 | 69.07 | Confirmation of carboxylic acid |

| [M+H]⁺ (115.07) | Cleavage of C4-C5 bond | 29 (C₂H₅) | 86.03 | Loss of the ethyl group |

| [M-H]⁻ (113.06) | α-cleavage | 15 (CH₃) | 98.05 | Loss of the methyl group at C2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. fiveable.me This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for light absorption. fiveable.me

The structure of this compound contains an α,β-unsaturated carbonyl system, where the carbon-carbon double bond (C=C) is conjugated with the carbon-oxygen double bond (C=O) of the carboxylic acid. wikipedia.org This extended system of delocalized π-electrons constitutes a chromophore that absorbs UV light.

The primary electronic transitions observed in conjugated systems like this compound are:

π → π* (pi to pi-star) transition: An electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are typically strong, resulting in high molar absorptivity (ε) values. libretexts.orgyoutube.com For conjugated systems, the energy gap for this transition is smaller compared to isolated double bonds, causing absorption at longer wavelengths. libretexts.org

n → π* (n to pi-star) transition: An electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, is excited to a π* antibonding orbital. libretexts.org These transitions are generally weaker (lower ε value) than π → π* transitions and occur at longer wavelengths because the non-bonding orbitals are higher in energy than the π bonding orbitals. libretexts.orglibretexts.org

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). Increased conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a bathochromic (red) shift, which is a shift to a longer wavelength. fiveable.meuobabylon.edu.iq Structurally similar α,β-unsaturated acids like crotonic acid and 2-pentenoic acid show absorbance maxima around 235-240 nm, which is characteristic of the π → π* transition in this type of conjugated system. researchgate.net The presence of the additional methyl group on the double bond in this compound is expected to result in a λmax in a similar region.

Table 2: Typical Electronic Transitions for α,β-Unsaturated Carbonyl Systems

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| π → π | 200 - 300 | High (10,000 - 20,000) | Electron promotion from a π bonding to a π antibonding orbital. libretexts.org |

| n → π | > 300 | Low (10 - 100) | Electron promotion from a non-bonding orbital to a π antibonding orbital. libretexts.org |

X-Ray Crystallography for Solid-State Structural Determination

Research on a series of (E)-α,β-unsaturated carboxylic acids, including (E)-pent-2-enoic acid and (E)-hex-2-enoic acid, reveals a consistent and characteristic structural motif in the solid state. mdpi.com These molecules typically crystallize to form centrosymmetric dimers. mdpi.com This dimeric structure is established through a pair of strong O–H∙∙∙O hydrogen bonds between the carboxyl groups of two adjacent molecules. This arrangement creates a stable, planar eight-membered ring.

The key structural features expected for this compound in the solid state include:

Dimer Formation: Two molecules associate via hydrogen bonding between their carboxylic acid groups.

Hydrogen Bonding: The hydrogen atom of one carboxyl group forms a bond with the carbonyl oxygen of the second molecule, and vice versa.

Planarity: The conjugated system of the molecule (C=C-C=O) favors a planar conformation to maximize π-orbital overlap. The hydrogen-bonded dimer is also typically planar.

This dimerization is a hallmark of carboxylic acids in the solid state and significantly influences their physical properties, such as melting point.

Table 3: Crystallographic Data for Structurally Similar α,β-Unsaturated Carboxylic Acids

| Compound | Crystal System | Space Group | Key Structural Feature |

| (E)-pent-2-enoic acid | Triclinic | P-1 | Centrosymmetric hydrogen-bonded dimers. mdpi.com |

| (E)-hex-2-enoic acid | Triclinic | P-1 | Centrosymmetric hydrogen-bonded dimers. mdpi.com |

| (E)-hept-2-enoic acid | Triclinic | P-1 | Centrosymmetric hydrogen-bonded dimers. mdpi.com |

| (E)-oct-2-enoic acid | Monoclinic | C2/c | Centrosymmetric hydrogen-bonded dimers. mdpi.com |

Computational and Theoretical Studies on 2 Methyl 2 Pentenoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methyl-2-pentenoic acid, these methods provide insights into its three-dimensional structure, electron distribution, and stability.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio quantum chemistry methods are powerful tools for predicting the molecular structure and electronic properties of organic compounds like this compound. nih.gov DFT methods, such as those employing the B3LYP functional, are often used to calculate the equilibrium geometry, vibrational frequencies, and electronic properties of molecules. researchgate.net Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a hierarchical approach to solving the electronic Schrödinger equation without empirical parameters. mtsu.edu

For this compound, these calculations would typically begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy structure. The resulting optimized geometry provides bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential can be determined. These properties are crucial for understanding the molecule's reactivity.

A comparison of results from different levels of theory (e.g., HF, MP2, and various DFT functionals) with different basis sets (e.g., 6-31G*, cc-pVTZ) would be performed to ensure the reliability of the predictions. nih.gov

Table 1: Representative Theoretical Methods for Molecular Property Calculations

| Method Type | Common Functionals/Levels | Typical Applications |

| Density Functional Theory (DFT) | B3LYP, PBE, M06-2X | Geometry optimization, vibrational frequencies, electronic structure, reaction energies. |

| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | High-accuracy energy calculations, benchmarking DFT methods, geometry optimization. |

Conformational Analysis and Tautomerism Studies

The presence of rotatable single bonds in this compound, particularly around the carboxylic acid group and the ethyl substituent, gives rise to different conformers. The most significant conformational aspect for carboxylic acids is the orientation of the hydroxyl proton, which can be either syn or anti with respect to the carbonyl oxygen. nih.govic.ac.uk The syn conformation is generally more stable due to the formation of an intramolecular hydrogen bond and more favorable dipole interactions. nih.gov Computational studies on similar carboxylic acids have shown that the energy barrier for rotation from the more stable syn to the anti conformer can be significant. nih.gov

Tautomerism in α,β-unsaturated carboxylic acids like this compound is less common than in ketones and aldehydes. stackexchange.combritannica.com The keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, is generally not favored for carboxylic acids. The stability of the carboxylic acid functional group, enhanced by resonance, makes the formation of the corresponding enol tautomer energetically unfavorable. reddit.com However, under specific conditions or in the presence of certain catalysts, other tautomeric forms could potentially exist, and computational studies would be essential to evaluate their relative stabilities.

Reaction Mechanism Elucidation via Transition State Calculations and Energy Profiles

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this involves identifying transition states and mapping out the potential energy surface for various reactions.

Reactions of α,β-unsaturated carboxylic acids can proceed through several pathways, including additions to the carbon-carbon double bond and reactions at the carboxyl group. libretexts.org For instance, the decarboxylation of α,β-unsaturated acids can occur under certain conditions, and the mechanism may involve isomerization to a β,γ-unsaturated isomer followed by a cyclic transition state. stackexchange.com

Transition state calculations, using methods like DFT, can be employed to locate the saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the molecule as it transforms from reactant to product. Once the transition state is identified, its vibrational frequencies are calculated to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models and interpretation of the experimental spectra. researchgate.net

For this compound, infrared (IR) and Raman spectroscopy are valuable experimental techniques for identifying functional groups and characterizing the molecular structure. spectrabase.com DFT calculations are widely used to predict the vibrational frequencies and intensities of a molecule. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve the agreement with experimental data. researchgate.net A study on trans-2-methyl-2-pentenoic acid has reported experimental IR data, with key vibrational bands assigned to the C=O and C=C stretching modes. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net The calculated chemical shifts can be correlated with experimental values to aid in the assignment of the NMR spectra.

Table 2: Comparison of Experimental and Potentially Calculated Vibrational Frequencies (cm⁻¹) for trans-2-Methyl-2-pentenoic acid

| Vibrational Mode | Experimental Frequency (cm⁻¹) researchgate.net | Expected Calculated (Scaled) Frequency Range (cm⁻¹) |

| C=O Stretch (monomer) | 1719 | 1700 - 1740 |

| C=O Stretch (dimer) | 1684 | 1670 - 1700 |

| C=C Stretch | 1643 | 1630 - 1660 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in different solvent environments and its interactions with other molecules.

In an MD simulation, the atoms of the solute (this compound) and the solvent molecules are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field. semanticscholar.org By simulating the system over time, typically on the nanosecond to microsecond timescale, one can observe the dynamic processes, such as conformational changes, diffusion, and the formation and breaking of intermolecular interactions like hydrogen bonds. nih.gov

MD simulations can be used to study the solvation of this compound in various solvents, such as water, ethanol (B145695), or nonpolar solvents. The simulations can reveal the structure of the solvent shell around the molecule and quantify the strength of solute-solvent interactions. jlu.edu.cn For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the carboxylic acid group. semanticscholar.org

Furthermore, MD simulations can be used to investigate the aggregation behavior of this compound molecules. In nonpolar solvents, carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can be used to calculate the free energy of dimerization and to study the structure and dynamics of these dimers. This information is crucial for understanding the physical and chemical properties of this compound in solution. rsc.org

Biological and Biochemical Investigations Involving 2 Methyl 2 Pentenoic Acid

Occurrence and Metabolism in Biological Systems

2-Methyl-2-pentenoic acid, a methyl-branched unsaturated fatty acid, has been identified as a naturally occurring compound in blueberries, contributing to their characteristic aroma. medchemexpress.com While its presence in other biological systems is not extensively documented, its structural class suggests potential involvement in lipid metabolism. foodb.ca

Biosynthetic Pathways of Related Metabolites

Specific biosynthetic pathways for this compound have not been fully elucidated in the scientific literature. However, based on the well-established biosynthesis of other branched-chain fatty acids in various organisms, a putative pathway can be proposed.

Branched-chain fatty acids are typically synthesized using primers derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. dntb.gov.uanih.gov In bacteria, for instance, the initial step involves the conversion of these amino acids to their corresponding α-keto acids by a branched-chain amino acid transaminase. nih.gov Subsequently, a key enzyme, branched-chain α-keto acid decarboxylase (BCKA), catalyzes the decarboxylation of these α-keto acids to produce branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA). nih.govnih.gov These primers are then elongated by the fatty acid synthase (FAS) system, which utilizes malonyl-CoA as the two-carbon donor in successive cycles of condensation, reduction, dehydration, and another reduction. nih.gov

It is plausible that the biosynthesis of this compound follows a similar route, likely originating from the degradation of an amino acid to form a branched-chain primer that undergoes elongation and subsequent desaturation to introduce the double bond at the C2 position.

Table 1: Key Enzymes in the Biosynthesis of Related Branched-Chain Fatty Acids

| Enzyme | Function | Precursor Amino Acid (Example) | Resulting Primer (Example) |

| Branched-chain amino acid transaminase | Converts amino acid to α-keto acid | Valine | α-Ketoisovalerate |

| Branched-chain α-keto acid decarboxylase (BCKA) | Decarboxylates α-keto acid to acyl-CoA | α-Ketoisovalerate | Isobutyryl-CoA |

| Fatty Acid Synthase (FAS) | Elongates the acyl-CoA chain | - | - |

Enzymatic Transformations and Bioremediation Potential

Direct studies on the enzymatic transformations of this compound are limited. However, research on related α,β-unsaturated carboxylic acids provides insights into potential enzymatic modifications. Carboxylic acid reductases (CARs) are a class of enzymes capable of reducing α,β-unsaturated carboxylic acids. rsc.orgrsc.org Depending on the enzymatic system, this reduction can yield either the corresponding allylic alcohol or the saturated alcohol. rsc.orgrsc.org For example, E. coli cells expressing a CAR have been shown to convert various α,β-unsaturated carboxylic acids into their corresponding saturated primary alcohols. rsc.org This suggests that this compound could potentially be enzymatically reduced to 2-methyl-2-pentenol or 2-methylpentanol.

The bioremediation potential of this compound has not been specifically investigated. However, there is broader research on the bioremediation of industrial wastewater containing short-chain fatty acids (SCFAs). koreascience.krresearchgate.netresearchgate.net Anaerobic fermentation is a common method used to treat waste activated sludge, where complex organic matter is broken down into SCFAs, which can then be further metabolized by microbial consortia. researchgate.netresearchgate.net The biodegradability of unsaturated fatty acids is known to be influenced by the presence and position of double bonds. researchgate.net While some microorganisms can degrade both saturated and unsaturated long-chain fatty acids, the specific pathways and microbial species involved can differ. asm.org The degradation of branched-chain fatty acids typically occurs through the β-oxidation pathway. researchgate.netwikipedia.org

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

There is a notable lack of direct research on the interaction of this compound with biological macromolecules. However, an important indirect link exists through its use as a synthetic precursor for the natural product Lactimidomycin. medchemexpress.comrsc.org Lactimidomycin is a glutarimide-containing macrolide with potent cytotoxic and antifungal activities. rsc.org Mechanistic studies have revealed that Lactimidomycin exerts its biological effects by binding to the eukaryotic 80S ribosome at the tRNA E-site. rsc.org This binding event inhibits protein biosynthesis by preventing the binding of tRNA, thereby targeting the first elongation cycle. rsc.org While this interaction is with a complex derivative of this compound, it demonstrates that a molecule originating from this fatty acid can have a highly specific and potent interaction with a crucial cellular macromolecular complex.

Potential Biological Activities and Mechanisms of Action

Antimicrobial or Antifungal Properties (Mechanism-focused Studies)

The general mechanism of antimicrobial action for fatty acids is often attributed to their ability to disrupt the integrity of the cell membrane. frontiersin.orgnih.gov The lipophilic hydrocarbon chain of the fatty acid can intercalate into the phospholipid bilayer of the microbial cell membrane, leading to increased permeability, leakage of essential intracellular components, and eventual cell lysis. nih.gov Unsaturated fatty acids, in particular, are thought to have greater membrane-disrupting capabilities due to the kink in their hydrocarbon chain, which can alter membrane fluidity. researchgate.net

Furthermore, some fatty acids can inhibit essential cellular processes such as DNA/RNA replication, protein synthesis, and the electron transport chain. researchgate.netnih.gov For some bacteria, unsaturated fatty acids have been shown to inhibit the enzyme enoyl-acyl carrier protein reductase (FabI), a key component of the bacterial fatty acid synthesis pathway. researchgate.net

The antifungal activity of fatty acids is also often linked to membrane disruption, with a particular focus on the interaction with ergosterol, a key component of fungal cell membranes. nih.govscielo.br

Table 2: General Antimicrobial Mechanisms of Fatty Acids

| Mechanism | Description |

| Cell Membrane Disruption | Intercalation into the lipid bilayer, leading to increased permeability and cell lysis. |

| Inhibition of Cellular Processes | Interference with DNA/RNA replication, protein synthesis, and metabolic pathways like fatty acid synthesis. |

| Disruption of Electron Transport Chain | Uncoupling of oxidative phosphorylation, leading to a decrease in cellular energy production. |

| Interaction with Fungal Membranes | Specific interactions with membrane components like ergosterol, affecting membrane integrity and function. |

Role in Intercellular Signaling or Pheromone Systems

There is currently no direct evidence to suggest that this compound plays a role in intercellular signaling or as a component of a pheromone system in any organism. However, it is well-established that fatty acids and their derivatives are common constituents of insect pheromones. wikipedia.orgresearchgate.net These chemical signals are used for a variety of communication purposes, including attracting mates, marking trails, and signaling alarm. wikipedia.orgresearchgate.net The components of these pheromone "cocktails" can include a diverse range of molecules, including unsaturated and branched-chain fatty acids, as well as their corresponding alcohols, esters, and aldehydes. wikipedia.org Given its structure as a volatile, branched-chain unsaturated fatty acid, it is conceivable that this compound could function as a pheromone component in some insect species, though this remains to be discovered.

Toxicological Assessment Methodologies and Environmental Impact Studies

The toxicological profile of this compound has been evaluated through various methodologies, primarily focusing on its potential hazards following acute exposure. These assessments are crucial for ensuring its safe handling and use, particularly in the flavor and fragrance industry. thegoodscentscompany.comelsevierpure.com However, comprehensive data, especially regarding its long-term effects and environmental fate, remains limited in publicly accessible literature. researchgate.netaurochemicals.com

Toxicological Assessment Methodologies

The evaluation of chemical safety relies on a battery of standardized tests designed to identify potential hazards to human health. For a compound like this compound, these assessments would typically involve in vitro (cell-based) and in vivo (animal) studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity: Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a brief period. For oral and dermal routes, the median lethal dose (LD50) is a common metric. This value represents the dose required to be lethal to 50% of a tested animal population. The Good Scents Company reports specific LD50 values for this compound, although several safety data sheets (SDS) state that this data is not available. thegoodscentscompany.comaurochemicals.com

Skin and Eye Irritation/Corrosion: The potential of a substance to cause irritation or corrosion upon contact with the skin and eyes is a critical aspect of its hazard profile. The Draize test, historically performed on albino rabbits, is a well-known method for this assessment. epa.gov In this test, a small amount of the substance is applied to the skin or into the eye of the animal, and the resulting effects are scored over a period of time. epa.gov Based on such methodologies, this compound is consistently classified as a corrosive substance that causes severe skin burns and eye damage. nih.govsynerzine.comoecd.org

Mutagenicity/Genotoxicity: Genotoxicity assays are employed to detect if a substance can damage genetic material (DNA), potentially leading to cancer or heritable defects. A standard initial screening method is the bacterial reverse mutation assay, commonly known as the Ames test (OECD TG 471). nih.gov This test uses specific strains of bacteria to identify gene mutations. nih.gov Further investigation may involve in vitro mammalian cell tests, such as the micronucleus test (OECD TG 487), to assess chromosomal damage. nih.gov One safety data sheet indicates that mutagenic effects of this compound have been observed in experimental animals, but specific details of the studies and the nature of the effects are not provided. aurochemicals.com

Carcinogenicity: Long-term animal studies are used to assess the carcinogenic potential of a chemical. In these studies, animals are exposed to the substance for a significant portion of their lifespan. According to available safety data, this compound is not classified as a carcinogen by major regulatory and advisory bodies like the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), or the National Toxicology Program (NTP). thegoodscentscompany.comresearchgate.netoecd.org

Research Findings

The available toxicological data for this compound is primarily derived from hazard assessments used for regulatory compliance and safety information.

Acute Toxicity and Hazard Classification

Data regarding the acute toxicity of this compound shows some inconsistencies in public databases. However, its classification as a corrosive agent is well-established.

| Endpoint | Test Species | Value | Reference |

| Oral LD50 | Rat | 5000 mg/kg | elsevierpure.com |

| Dermal LD50 | Rabbit | 5000 mg/kg | elsevierpure.com |

LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of the test population.

| Hazard Classification | GHS Category | Hazard Statement | References |

| Skin Corrosion | Category 1B / 1C | H314: Causes severe skin burns and eye damage | thegoodscentscompany.comnih.govoecd.org |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | nih.govsynerzine.comoecd.org |

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) provides a standardized framework for hazard communication.

Environmental Impact Studies